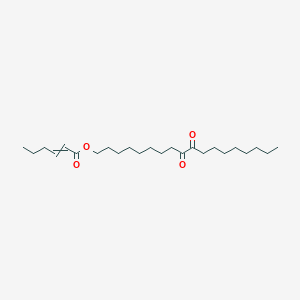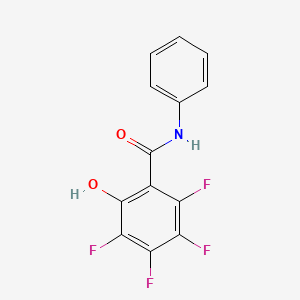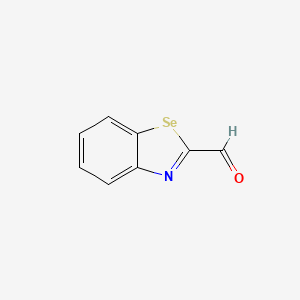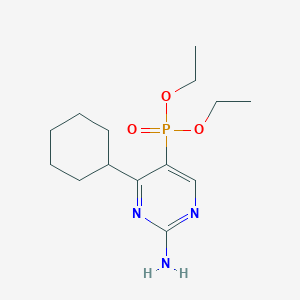
Diethyl (4-azidobutyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-azidobutyl)boronate is an organoboron compound that features a boron atom bonded to a diethyl group and a 4-azidobutyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The azido group in this compound adds an additional layer of reactivity, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-azidobutyl)boronate typically involves the reaction of diethylborane with 4-azidobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions: Diethyl (4-azidobutyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or borates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Boronic acids or borates.
Reduction: 4-aminobutyl derivatives.
Substitution: Various functionalized boronates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-azidobutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Mechanism of Action
The mechanism of action of Diethyl (4-azidobutyl)boronate involves the interaction of the boron center with various nucleophiles and electrophiles. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating the formation of new bonds. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry and materials science.
Comparison with Similar Compounds
Diethylborane: Lacks the azido group, making it less reactive in certain transformations.
4-Azidobutylboronic Acid: Contains a boronic acid group instead of a boronate ester, leading to different reactivity and applications.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the azido functionality.
Uniqueness: Diethyl (4-azidobutyl)boronate is unique due to the presence of both the boronate ester and the azido group. This combination allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
120986-87-0 |
|---|---|
Molecular Formula |
C8H18BN3O2 |
Molecular Weight |
199.06 g/mol |
IUPAC Name |
4-azidobutyl(diethoxy)borane |
InChI |
InChI=1S/C8H18BN3O2/c1-3-13-9(14-4-2)7-5-6-8-11-12-10/h3-8H2,1-2H3 |
InChI Key |
LXRUWNALMWQPHI-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCN=[N+]=[N-])(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)


![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



